3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole
Overview
Description
3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features a chloromethyl group and a phenyl group attached to a dihydro-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with chloromethyl oxirane in the presence of a base, such as sodium hydride, to form the desired oxazole ring. The reaction is usually carried out in an inert solvent like tetrahydrofuran at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts such as zinc iodide can be employed to facilitate the chloromethylation step, ensuring a high conversion rate and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether is commonly employed.
Major Products
The major products formed from these reactions include substituted oxazoles, azides, thiocyanates, and various amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
- 3-(Chloromethyl)-5-phenyl-1,2,4-triazole
- 3-(Chloromethyl)-5-phenyl-1,2,3-thiadiazole
Uniqueness
Compared to these similar compounds, 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole is unique due to its specific ring structure and the presence of the dihydro-oxazole moiety. This structural difference can result in distinct reactivity and biological activity, making it a valuable compound for targeted applications in various fields .
Properties
IUPAC Name |
3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPOZCYAWVJLAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1CCl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80061-95-6 | |
Record name | 3-(chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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